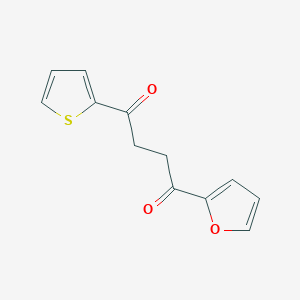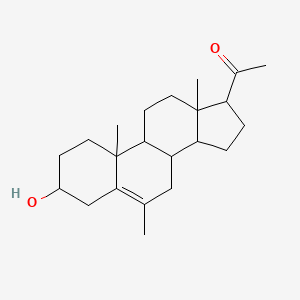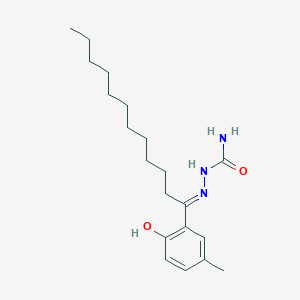
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C10H12N2S2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method is as follows:
Starting Materials: Aniline (phenylamine), carbon disulfide (CS2), and formaldehyde (CH2O).
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms, such as thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazines depending on the nucleophile used.
科学的研究の応用
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用機序
The mechanism by which 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the thiadiazine ring can form strong interactions with metal ions and proteins, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects by inhibiting essential enzymes or pathways in microorganisms .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1,3,5-thiadiazinane-2-thione: Similar structure but with two methyl groups instead of a phenyl group.
3-Phenyl-1,3,5-thiadiazinane-2-thione: Lacks the methyl group at the 5-position.
1,3,5-Thiadiazine-2-thione: Basic structure without any substituents.
Uniqueness
5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of both a phenyl and a methyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and proteins .
特性
CAS番号 |
14318-38-8 |
|---|---|
分子式 |
C10H12N2S2 |
分子量 |
224.4 g/mol |
IUPAC名 |
5-methyl-3-phenyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C10H12N2S2/c1-11-7-12(10(13)14-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
CQRXWKWYGVROAN-UHFFFAOYSA-N |
正規SMILES |
CN1CN(C(=S)SC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)

![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)





